molecular formula C19H13ClN4O3S B2426911 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893986-36-2

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2426911
CAS No.: 893986-36-2
M. Wt: 412.85
InChI Key: IHVYWZTVOBDJPP-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a synthetic organic compound designed for research applications, featuring a benzamide core linked to a 3-methylimidazo[2,1-b]thiazole moiety via a phenyl bridge. This structure incorporates multiple pharmacologically significant elements, suggesting potential for diverse biological activity. The compound's core structure, the imidazo[2,1-b]thiazole scaffold, is well-established in medicinal chemistry as a privileged structure associated with a range of biological activities . Research on analogous structures has demonstrated that this heterocyclic system is frequently investigated for its antimycobacterial properties , with some derivatives showing promising activity against Mycobacterium tuberculosis . Furthermore, the molecular framework of this compound is structurally similar to other N -(thiazol-2-yl)-benzamide analogs, which have been identified in research as modulators of ion channel function, acting as negative allosteric modulators for specific receptors . The presence of the benzamide group is a common feature in many bioactive molecules and is often a key pharmacophore in enzyme inhibition studies . Given its structural features, this chemical is a valuable candidate for researchers exploring new therapeutic agents, particularly in the fields of infectious disease and chemical biology. It may be of interest for high-throughput screening, target-based assays, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and optimize its pharmacological profile. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c1-11-10-28-19-22-16(9-23(11)19)12-2-5-14(6-3-12)21-18(25)15-8-13(20)4-7-17(15)24(26)27/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYWZTVOBDJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide can be compared with other imidazo[2,1-b]thiazole derivatives such as:

These compounds share the imidazo[2,1-b]thiazole core but differ in their functional groups and biological activities, highlighting the versatility and potential of this chemical scaffold in drug development.

Biological Activity

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry, where it is investigated for its anticancer properties. The compound's structure includes a thiazole ring fused with an imidazole ring, a phenyl group, and a nitrobenzamide moiety, which contribute to its biological effects.

  • Molecular Formula: C19H13ClN4O3S
  • Molar Mass: 412.85 g/mol
  • CAS Number: 893986-36-2

Research indicates that compounds like 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide may exert their biological effects through the inhibition of key signaling pathways involved in cancer cell proliferation and inflammation. Specifically, studies have shown that similar compounds can inhibit the AKT and ERK signaling pathways, which are critical for cell survival and proliferation in various cancer types .

Anticancer Properties

  • Cell Proliferation Inhibition :
    • The compound has been evaluated for its effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed significant inhibition of cell proliferation at various concentrations.
    • Table 1 : Effect on Cell Proliferation
    Compound Concentration (μM)A431 Cell Proliferation (%)A549 Cell Proliferation (%)
    0100100
    17578
    25055
    43035
  • Apoptosis Induction :
    • Flow cytometry analysis demonstrated that treatment with the compound resulted in increased apoptosis in both A431 and A549 cells. This was evidenced by an increase in Annexin V-positive cells compared to controls.
  • Cell Cycle Arrest :
    • The compound induced G0/G1 phase arrest in treated cells, indicating a disruption in the normal cell cycle progression.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been studied. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7). This suggests a dual role in both inhibiting tumor growth and reducing inflammation.

Case Studies

A recent study synthesized a series of benzothiazole derivatives, including variants of the compound . These derivatives were tested for their biological activities, revealing that certain modifications could enhance anticancer efficacy while maintaining anti-inflammatory properties .

Notable Findings:

  • Compound B7 (a derivative) exhibited potent inhibition of A431 and A549 cell lines with IC50 values lower than those of traditional chemotherapeutics.
  • The study highlighted the potential for these compounds to serve as dual-action agents targeting both cancer cells and inflammatory pathways.

Q & A

Advanced Research Question

  • Molecular Docking : Map interactions with target proteins (e.g., SIRT1’s catalytic domain) to prioritize nitrobenzamide modifications .
  • QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro) on IC₅₀ using Hammett constants or logP values .
  • ADMET Prediction : Use tools like SwissADME to optimize solubility (cLogP <5) and reduce hepatotoxicity (e.g., PAINS filters) .

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